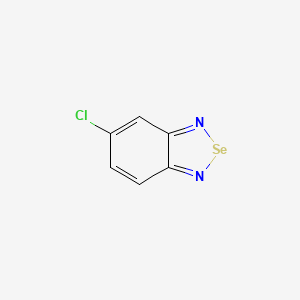

6-Chloro-2,1,3-benzoselenadiazole

説明

特性

IUPAC Name |

5-chloro-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMDEMMDWLZMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149987 | |

| Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-92-8, 6343-86-8 | |

| Record name | 5-Chloro-2,1,3-benzoselenadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Optoelectronic Engineering of 6-Chloro-2,1,3-benzoselenadiazole: Band Gap Modulation and HOMO-LUMO Tuning

Executive Summary

The rational design of organic semiconductors relies heavily on the precise manipulation of Frontier Molecular Orbitals (FMOs). Among the most effective electron-accepting building blocks in organic photovoltaics (OPVs) and non-fullerene acceptors (NFAs) is the 2,1,3-benzoselenadiazole (BSe) core. By introducing a highly electronegative halogen at the 6-position, researchers synthesize 6-Chloro-2,1,3-benzoselenadiazole (CAS: 6343-86-8) [1]. This specific modification triggers a cascade of favorable optoelectronic properties: it deepens the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhances intermolecular packing, and ultimately increases the open-circuit voltage ( Voc ) in bulk-heterojunction solar cells[2].

This whitepaper provides an in-depth technical guide on the mechanistic foundations, FMO tuning, and experimental validation protocols for 6-Chloro-2,1,3-benzoselenadiazole and its derivatives.

Mechanistic Foundations of Core Engineering

The Chalcogen Substitution Effect (S → Se)

The transition from the ubiquitous benzothiadiazole (BT) core to a benzoselenadiazole (BSe) core involves the substitution of sulfur with selenium. Selenium is less electronegative and possesses a larger atomic radius than sulfur. This structural change accomplishes two critical physical effects:

-

Band Gap Reduction: The larger Se atom increases the polarizability of the molecule, effectively lowering the LUMO level and reducing the overall optical band gap. This allows the molecule to absorb a broader spectrum of light, extending into the near-infrared region[3].

-

Enhanced Charge Mobility: The larger electron cloud of selenium promotes strong intermolecular Se···Se interactions. These interactions facilitate better molecular packing in the solid state, creating highly efficient pathways for charge transport across the donor-acceptor interface[4].

The Halogenation Strategy: Chlorination

While the BSe core improves absorption and mobility, the addition of a chlorine atom to form 6-Chloro-2,1,3-benzoselenadiazole fine-tunes the thermodynamics of the system[5]. Chlorine exerts a strong electron-withdrawing inductive effect on the conjugated backbone. Because the electron density is pulled toward the halogen, the energy required to remove an electron increases, which physically manifests as a "deeper" (more negative) HOMO level. In organic solar cells, the theoretical maximum open-circuit voltage ( Voc ) is directly proportional to the energy difference between the HOMO of the donor and the LUMO of the NFA[6]. Therefore, incorporating the Cl-BSe unit systematically increases the Voc of the resulting device without sacrificing the enhanced mobility provided by the selenium atom[2].

Fig 1. Logical pathway of molecular engineering from BT to Cl-BSe and its optoelectronic effects.

Electronic Band Gap and HOMO-LUMO Tuning

To understand the practical impact of 6-Chloro-2,1,3-benzoselenadiazole, it is essential to compare its optoelectronic properties against its non-chlorinated and sulfur-based counterparts. The table below summarizes the quantitative shifts in energy levels observed when these cores are integrated into standard Donor-Acceptor-Donor (D-A-D) conjugated systems.

Comparative Optoelectronic Properties of Acceptor Cores

| Core Unit | Inductive Effect | HOMO Shift | LUMO Shift | Optical Band Gap ( Eg ) | Key Optoelectronic Benefit |

| Benzothiadiazole (BT) | Baseline | Baseline | Baseline | ~ 2.05 eV | Standard stability and electron affinity. |

| Benzoselenadiazole (BSe) | Weak (Se vs S) | Raised slightly | Lowered | ~ 1.85 eV | Broader absorption; enhanced Se···Se mobility. |

| 6-Chloro-BSe (Cl-BSe) | Strong (Cl) | Deepened (~0.15 eV) | Deepened (~0.15 eV) | ~ 1.96 eV | Increased Voc ; superior molecular packing. |

Note: Absolute values depend on the flanking donor units, but the relative energetic shifts remain constant across derivative families[4],[2].

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and characterization of 6-Chloro-2,1,3-benzoselenadiazole must rely on self-validating protocols. Below are the step-by-step methodologies for synthesizing the core and empirically determining its FMO energy levels.

Synthesis of 6-Chloro-2,1,3-benzoselenadiazole

Objective: To construct the selenadiazole ring on a chlorinated benzene precursor via a double condensation reaction.

-

Reagent Preparation: Dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in a 1:1 (v/v) mixture of absolute ethanol and deionized water. The diamine serves as the nucleophilic scaffold.

-

Selenium Addition: Slowly add 1.05 equivalents of Selenium dioxide ( SeO2 ) to the solution. Causality: SeO2 acts as both the selenium source and the oxidizing agent required to close the heterocyclic ring.

-

Reflux & Reaction: Heat the mixture to reflux (approx. 80°C) for 2 to 4 hours. Causality: Heating overcomes the activation energy barrier for the condensation, ensuring complete conversion.

-

Purification: Cool the reaction to room temperature. The product, 6-chloro-2,1,3-benzoselenadiazole, will precipitate as a crystalline solid[7]. Filter, wash with cold ethanol, and recrystallize. Causality: High purity is critical to prevent charge traps in downstream optoelectronic thin films.

Electrochemical Determination of HOMO/LUMO (Cyclic Voltammetry)

Objective: To empirically derive the FMO energy levels using a self-validating electrochemical system.

-

Electrolyte System: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( Bu4NPF6 ) in anhydrous acetonitrile. Causality: This provides the necessary ionic conductivity without interfering with the redox windows of the target molecule.

-

Electrode Setup: Utilize a standard three-electrode setup: a glassy carbon working electrode (drop-cast with the Cl-BSe derivative film), an Ag/AgCl reference electrode, and a Platinum wire counter electrode.

-

Calibration (Self-Validation): Introduce Ferrocene (Fc) as an internal standard. Causality: The Fc/Fc+ redox couple is a universally recognized reference point. Measuring it alongside the sample ensures the system is self-validating against environmental or instrumental drift[6].

-

Measurement: Sweep the potential to record the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ).

-

Calculation: Calculate the energy levels using the empirical equations:

-

HOMO=−(Eoxonset+4.80) eV

-

LUMO=−(Eredonset+4.80) eV

(The 4.80 eV constant represents the energy level of the Fc/Fc+ couple relative to the vacuum level).

-

Optical Band Gap Determination (UV-Vis Spectroscopy)

Objective: To determine the optical band gap ( Egopt ) from thin-film absorption edges.

-

Film Preparation: Spin-coat a thin film of the target compound onto a clean quartz substrate. Causality: Quartz is chosen because it is optically transparent down to the deep UV, preventing baseline interference.

-

Spectra Acquisition: Measure the absorption spectrum from 300 nm to 900 nm.

-

Tauc Plot Analysis: Identify the onset of the absorption edge ( λonset ) at the longer wavelength side.

-

Band Gap Calculation: Apply the Planck-Einstein relation:

-

Egopt=λonset1240 eV

This calculation provides the optical band gap, representing the energy difference between the HOMO and LUMO, minus the exciton binding energy[3].

-

Fig 2. Experimental workflow for determining HOMO/LUMO levels and optical band gaps of Cl-BSe.

References

-

Pharmaffiliates. "CAS No : 6343-86-8 | Product Name : 6-Chloro-2,1,3-benzoselenadiazole." Pharmaffiliates. Available at:[Link]

-

National Center for Biotechnology Information (PMC). "Elucidating the Advancement in the Optoelectronics Characteristics of Benzoselenadiazole-Based A2-D-A1-D-A2-Type Nonfullerene Acceptors for Efficient Organic Solar Cells." ACS Omega. Available at:[Link]

-

ACS Publications. "Improved Efficiency in Organic Solar Cells Based on A2-D-A1-D-A2 Nonfullerene Acceptors with a Benzoselenadiazole Core Induced by Higher Dipole Moment and Dielectric Constant." ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information (PMC). "Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors—Relations between Molecular Structure and Optical, Electronic, and Photovoltaic Properties." Materials. Available at:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Advancement in the Optoelectronics Characteristics of Benzoselenadiazole-Based A2-D-A1-D-A2-Type Nonfullerene Acceptors for Efficient Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. guidechem.com [guidechem.com]

- 6. Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors—Relations between Molecular Structure and Optical, Electronic, and Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 6-Chloro-2,1,3-benzoselenadiazole

This guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for 6-Chloro-2,1,3-benzoselenadiazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The document delves into the practical aspects of its synthesis, the underlying chemical principles, and methods for its characterization.

Introduction and Significance

6-Chloro-2,1,3-benzoselenadiazole belongs to the family of benzochalcogenadiazoles, which are aromatic heterocyclic systems containing a fused benzene ring and a five-membered ring with two nitrogen atoms and a chalcogen (in this case, selenium). These compounds are of significant interest due to their unique electronic properties, which make them valuable building blocks in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and photovoltaics.[1] Furthermore, the incorporation of a selenium atom can impart specific biological activities, making them attractive scaffolds in medicinal chemistry for the design of new therapeutic agents.[1] The chloro-substituent at the 6-position offers a handle for further functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Synthesis of 6-Chloro-2,1,3-benzoselenadiazole

The most direct and widely employed method for the synthesis of 2,1,3-benzoselenadiazoles is the condensation reaction between an o-phenylenediamine and a selenium(IV) reagent, typically selenium dioxide (SeO₂) or selenious acid (H₂SeO₃).[1][2] For the synthesis of the title compound, the readily available 4-chloro-1,2-phenylenediamine is the key starting material.[3][4][5]

Synthesis Pathway

The overall synthetic transformation is depicted below:

Caption: Proposed reaction mechanism for the formation of 6-Chloro-2,1,3-benzoselenadiazole.

The mechanism can be described in the following steps:

-

Nucleophilic Attack: One of the amino groups of 4-chloro-1,2-phenylenediamine acts as a nucleophile and attacks the electrophilic selenium atom of selenious acid.

-

First Dehydration: The resulting intermediate undergoes dehydration, with the loss of a water molecule, to form a seleninylamine derivative.

-

Cyclization: The second amino group of the benzene ring then performs an intramolecular nucleophilic attack on the selenium atom.

-

Second Dehydration: A second molecule of water is eliminated from the cyclic intermediate.

-

Aromatization: The final step involves the formation of the stable, aromatic 2,1,3-benzoselenadiazole ring system.

Characterization

The successful synthesis of 6-Chloro-2,1,3-benzoselenadiazole can be confirmed through various analytical techniques:

-

Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values if available. The melting point of the parent 2,1,3-benzoselenadiazole is 76 °C. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons on the benzene ring. The integration and splitting patterns will be consistent with the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR spectroscopy will show the expected number of signals for the carbon atoms in the molecule.

-

⁷⁷Se NMR spectroscopy, if available, would provide a definitive confirmation of the presence and chemical environment of the selenium atom. [1]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molar mass of 6-Chloro-2,1,3-benzoselenadiazole (C₆H₃ClN₂Se), taking into account the isotopic distribution of chlorine and selenium.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Cl and the heterocyclic ring system.

Conclusion

The synthesis of 6-Chloro-2,1,3-benzoselenadiazole is a straightforward and efficient process that relies on the well-established condensation reaction between 4-chloro-1,2-phenylenediamine and a selenium(IV) reagent. The resulting compound is a valuable building block for the development of advanced materials and potential therapeutic agents. The detailed protocol and mechanistic understanding provided in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug discovery.

References

-

ChemInform Abstract: 2,1,3-Benzoselenadiazoles as Valuable Synthetic Intermediates. (n.d.). Wiley Online Library. Retrieved March 17, 2026, from [Link]

-

Cagnina, A., et al. (2021). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Molecules, 26(15), 4585. [Link]

-

Corrosion. (2023, February 5). Synthesis of a Selenium Heterocycle 2,1,3-Benzoselenadiazole [Video]. YouTube. [Link]

-

Bird, C. W., et al. (1963). 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesis. Journal of the Chemical Society (Resumed), 4767. [Link]

-

2,1,3-Benzoselenadiazoles as Valuable Synthetic Intermediates. (n.d.). Ingenta Connect. Retrieved March 17, 2026, from [Link]

-

4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

- Armstrong, A. (2004). 2.O1 Organic Synthesis – A. Armstrong - 2003-2004. Imperial College London.

-

Reaction Of O-phenylenediamine Research Articles. (n.d.). R Discovery. Retrieved March 17, 2026, from [Link]

-

Młochowski, J., et al. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1633. [Link]

-

Reaction of o-phenylenediamine with organic acids. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2021). The Journal of Organic Chemistry, 86(10), 7112-7123. [Link]

Sources

Thermodynamic Stability and Melting Point Dynamics of 6-Chloro-2,1,3-benzoselenadiazole: A Technical Guide

Executive Summary

6-Chloro-2,1,3-benzoselenadiazole (CAS: 6343-86-8) is a highly specialized heterocyclic compound utilized extensively in organic synthesis, optoelectronics, and the development of biomolecular probes. The fusion of a benzene ring with a 1,2,5-selenadiazole ring creates a highly delocalized, electron-deficient π-system. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability and melting point (118–119 °C), offering field-proven, self-validating protocols for thermal analysis.

Chemical Identity and Quantitative Properties

To establish a baseline for thermal and thermodynamic analysis, the fundamental physicochemical properties of 6-Chloro-2,1,3-benzoselenadiazole are summarized below. The macroscopic properties of this compound are direct manifestations of its microscopic electronic structure [1].

| Property | Value | Causality / Structural Significance |

| CAS Number | 6343-86-8 | Unique chemical identifier for the 6-chloro derivative [1]. |

| Molecular Formula | C₆H₃ClN₂Se | Defines atomic composition and molecular weight (217.51 g/mol ). |

| Melting Point | 118 – 119 °C | High melting point indicates strong π-π stacking and halogen bonding in the crystal lattice [1]. |

| Appearance | Light Orange Solid | Chromophoric behavior arises from the narrow HOMO-LUMO gap of the conjugated core. |

| Solubility | DMSO (Slightly), Methanol (Slightly) | High crystal lattice energy restricts solvation; requires polar aprotic solvents for disruption [1]. |

Thermodynamic Stability: Mechanistic Causality

The thermodynamic stability of 6-Chloro-2,1,3-benzoselenadiazole is not merely a function of its covalent bonds, but rather the synergistic effect of its aromaticity, heteroatom polarizability, and substituent electronics [2].

-

Aromatic Delocalization: The 10-π electron system of the fused benzoselenadiazole core provides a deep thermodynamic energy sink. This aromaticity resists ring-opening and cycloaddition reactions under standard conditions [2].

-

The Selenium Heteroatom Effect: Selenium, a heavy chalcogen, possesses a large atomic radius and diffuse d-orbitals. This creates a highly polarizable electron cloud that can stabilize adjacent radical or ionic intermediates, enhancing the overall thermodynamic resilience of the molecule.

-

Substituent Inductive Effects: The introduction of the strongly electronegative 6-chloro substituent exerts an electron-withdrawing inductive effect (-I). This effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A lowered HOMO makes the molecule significantly more resistant to oxidative degradation [3].

Fig 1. Structural factors dictating the thermodynamic stability of 6-Chloro-2,1,3-benzoselenadiazole.

Melting Point Dynamics: Crystal Lattice Energetics

The recorded melting point of 118–119 °C[1] is a macroscopic indicator of the energy required to overcome the non-covalent intermolecular forces holding the crystal lattice together.

For 6-Chloro-2,1,3-benzoselenadiazole, the melting point is driven by two primary forces:

-

Anisotropic π-π Stacking: The rigid, planar geometry of the benzoselenadiazole core allows the molecules to pack tightly in a face-to-face or edge-to-face orientation.

-

Halogen and Chalcogen Bonding: The 6-chloro group acts as a potent halogen bond donor, interacting with the nitrogen or selenium lone pairs of adjacent molecules (C-Cl···N or C-Cl···Se). These highly directional forces significantly increase the cohesive energy of the solid state, requiring elevated thermal energy (118–119 °C) to induce the solid-to-liquid phase transition.

Experimental Methodologies: Self-Validating Thermal Analysis

To ensure scientific integrity, the thermal characterization of 6-Chloro-2,1,3-benzoselenadiazole must be conducted using self-validating protocols. The following methodologies detail the exact causality behind each experimental choice.

Protocol 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the thermodynamic melting point and enthalpy of fusion. Self-Validation Mechanism: Pre-calibration with an Indium standard ( Tm = 156.6 °C) ensures sensor accuracy in the specific thermal window of the analyte, neutralizing non-linear sensor drift.

Step-by-Step Workflow:

-

Instrument Calibration: Run a baseline scan with empty aluminum pans. Scan a high-purity Indium standard at 10 °C/min. Verify the onset of melting is exactly 156.6 ± 0.2 °C.

-

Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 6-Chloro-2,1,3-benzoselenadiazole into a standard aluminum DSC pan.

-

Causality: A small mass minimizes thermal gradients within the sample, ensuring a sharp, accurate endothermic peak rather than a broad, artificially delayed signal.

-

-

Hermetic Sealing: Crimp the pan with a pinhole lid.

-

Causality: The pinhole allows for the release of any volatile impurities or trapped moisture without causing pan deformation, which would alter the thermal contact with the sensor.

-

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents oxidative side-reactions that could artificially alter the melting endotherm.

-

-

Thermal Ramping: Heat the sample from 25 °C to 150 °C at a constant rate of 10 °C/min.

-

Causality: This specific heating rate balances thermal resolution with the prevention of localized superheating.

-

-

Data Acquisition: Record the heat flow. Identify the extrapolated onset temperature of the endothermic peak as the true thermodynamic melting point (Expected: 118–119 °C) [1].

Protocol 2: Thermogravimetric Analysis (TGA) for Thermodynamic Stability

Objective: To quantify the thermal decomposition threshold. Self-Validation Mechanism: Buoyancy correction via a blank run ensures that apparent mass changes are strictly sample-related and not artifacts of gas density changes at high temperatures.

Step-by-Step Workflow:

-

Buoyancy Correction: Perform a blank run with an empty platinum crucible under identical heating conditions.

-

Sample Loading: Load 5.0 mg of the analyte into the platinum crucible.

-

Thermal Ramping: Heat from 25 °C to 400 °C at 10 °C/min under a Nitrogen purge (50 mL/min).

-

Decomposition Profiling: Monitor the first derivative of the mass loss curve (DTG). The temperature at 5% mass loss ( Td,5% ) represents the absolute upper limit of the compound's thermodynamic stability window.

Fig 2. Self-validating thermal analysis workflow for determining melting point and stability.

Applications in Advanced Research

Understanding the thermodynamic stability and precise melting point of 6-Chloro-2,1,3-benzoselenadiazole is critical for downstream applications. In drug development, its stable aromatic core is utilized to synthesize bioisosteres that resist metabolic degradation. In materials science, its strong electron-accepting nature and high thermal stability make it an ideal building block for donor-acceptor (D-A) conjugated polymers used in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs), where materials must withstand high operating temperatures without phase separation or degradation.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Chloro-2,1,3-benzoselenadiazole

Introduction: Unlocking Novel Chemical Space for Drug Discovery

The 2,1,3-benzoselenadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][4][5] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of 6-Chloro-2,1,3-benzoselenadiazole, a key building block for the synthesis of novel derivatives for drug discovery and development.

The successful coupling of aryl chlorides, particularly electron-deficient heteroaryl chlorides, can be challenging.[6][7][8] This guide offers field-proven insights into catalyst selection, base and solvent optimization, and troubleshooting to enable researchers to confidently and efficiently synthesize a diverse library of 6-substituted-2,1,3-benzoselenadiazole analogs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][9] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-Chloro-2,1,3-benzoselenadiazole to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[3][9]

-

Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[9][10]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2,1,3-benzoselenadiazole

This protocol details a general procedure for the coupling of 6-Chloro-2,1,3-benzoselenadiazole with a representative arylboronic acid. Optimization may be required for different boronic acid coupling partners.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Chloro-2,1,3-benzoselenadiazole | >97% | Commercially available or synthesized | Store in a desiccator. |

| Arylboronic Acid | >98% | Commercially available | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Major chemical supplier | Pre-catalyst, reduced in situ to Pd(0). |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | >98% | Major chemical supplier | Air-stable ligand, effective for aryl chloride couplings.[11] |

| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, >98% | Major chemical supplier | Strong base, effective in many Suzuki couplings.[12] |

| 1,4-Dioxane | Anhydrous, >99.8% | Major chemical supplier | Solvent. |

| Water | Degassed, deionized | In-house | Co-solvent. |

| Argon or Nitrogen | High purity | Gas supplier | For maintaining an inert atmosphere. |

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Chloro-2,1,3-benzoselenadiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate tribasic (K₃PO₄, 2.0-3.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh out Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add these to the reaction flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction flask to achieve a desired solvent ratio (e.g., 4:1 to 10:1 dioxane:water) and a concentration of the limiting reagent of approximately 0.1 M.

-

Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Place the reaction flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-aryl-2,1,3-benzoselenadiazole.

Scientific Rationale for Protocol Choices

-

Catalyst System (Pd(OAc)₂/SPhos): The coupling of electron-deficient aryl chlorides requires a highly active catalyst. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl chlorides and facilitates the reductive elimination step.[11] Using a pre-catalyst like Pd(OAc)₂ with the ligand is a common and effective approach.[7][12]

-

Base (K₃PO₄): The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[13][14][15] K₃PO₄ is a strong, non-nucleophilic base that is effective for challenging couplings and is compatible with a wide range of functional groups.[12]

-

Solvent System (Dioxane/Water): A mixture of an organic solvent and water is often beneficial for Suzuki-Miyaura reactions.[16][17] Dioxane is a good solvent for the organic reactants, while water helps to dissolve the inorganic base and can accelerate the reaction rate. The ratio of dioxane to water can be optimized to balance solubility and reactivity.[17] For some substrates, anhydrous conditions may be preferred.[18]

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxygen.[16] Conducting the reaction under an inert atmosphere of argon or nitrogen prevents catalyst deactivation and ensures reproducibility.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst.2. Insufficiently strong base.3. Poor quality reagents/solvents. | 1. Use a different palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos).2. Switch to a stronger base like Cs₂CO₃ or an alkoxide if compatible with the substrate.[19]3. Ensure solvents are anhydrous and reagents are pure. Solvent contaminants can poison the catalyst.[16][20] |

| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This can be promoted by the base and water. | 1. Use an anhydrous solvent system.2. Use potassium trifluoroborate salts instead of boronic acids, as they are more resistant to protodeboronation.[10][11]3. Minimize reaction time. |

| Homocoupling | Coupling of two boronic acid molecules or two aryl halide molecules. | 1. Ensure a thoroughly deoxygenated reaction mixture.2. Adjust the stoichiometry of the reactants. |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation. | 1. Increase the reaction temperature or prolong the reaction time.2. Increase the catalyst loading slightly (e.g., to 3-5 mol%). |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of 6-Chloro-2,1,3-benzoselenadiazole, providing access to a wide array of novel compounds for further investigation in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can overcome the challenges associated with the coupling of heteroaryl chlorides. The protocol and insights provided in this application note serve as a robust starting point for the successful synthesis and exploration of this important class of molecules.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.

- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.

- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.

-

Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available at: [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]

-

Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Available at: [Link]

-

Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. Available at: [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... - ResearchGate. Available at: [Link]

-

Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. Available at: [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

-

PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. Available at: [Link]

-

Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties - MDPI. Available at: [Link]

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]

-

2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules - Academia.edu. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC. Available at: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - Diva-Portal.org. Available at: [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC. Available at: [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]

-

ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. mt.com [mt.com]

- 5. wwjmrd.com [wwjmrd.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. arodes.hes-so.ch [arodes.hes-so.ch]

- 17. aidic.it [aidic.it]

- 18. scispace.com [scispace.com]

- 19. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]

Application Note: Synthesis and Integration of 6-Chloro-2,1,3-benzoselenadiazole in Near-Infrared Fluorescent Probes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The development of advanced fluorescent probes for live-cell imaging, particularly for deep-tissue two-photon fluorescence (2PF) and specific organelle targeting (e.g., lipid droplets), requires fluorophores with high photostability, large Stokes shifts, and near-infrared (NIR) emission[1][2].

6-Chloro-2,1,3-benzoselenadiazole (6-Cl-BSeD) has emerged as a critical, highly versatile building block in the design of such probes. Its utility is driven by three foundational chemical principles:

-

The Heavy Atom Effect: The incorporation of selenium within the diazole ring enhances the two-photon absorption cross-section and induces large Stokes shifts, which critically minimizes self-quenching during high-resolution biological imaging[1][2].

-

Strong Electron-Accepting Core: The benzoselenadiazole moiety is highly electron-deficient. When synthetically paired with an electron-donating antenna, it creates a Donor-Acceptor (D-A) architecture. This lowers the HOMO-LUMO gap, driving an Intramolecular Charge Transfer (ICT) mechanism that pushes emission into the deep-red/NIR spectrum[3][4].

-

Synthetic Versatility: The 6-chloro substitution provides an active electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), allowing chemists to modularly attach various functional groups to tune lipophilicity and photophysics[5].

Fig 1. Intramolecular Charge Transfer (ICT) mechanism in BSeD-based D-A probes.

Synthetic Workflow

The generation of a functional BSeD-based biological probe follows a systematic, two-phase synthetic workflow: the primary cyclocondensation to form the heterocycle, followed by structural extension via cross-coupling.

Fig 2. Synthetic workflow from precursors to live-cell imaging application.

Experimental Protocols

Protocol 3.1: Synthesis of 6-Chloro-2,1,3-benzoselenadiazole

This protocol details the thermodynamically driven cyclocondensation of an o-phenylenediamine with selenous acid[4][6].

Reagents:

-

4-Chloro-1,2-phenylenediamine (10.0 mmol)[7]

-

Selenium dioxide (SeO₂, 10.5 mmol)[8]

-

Absolute Ethanol (50 mL)

-

Distilled Water (10 mL)

Step-by-Step Procedure:

-

Preparation of the Organic Phase: Dissolve 10.0 mmol of 4-chloro-1,2-phenylenediamine in 50 mL of absolute ethanol within a 100 mL round-bottom flask.

-

Causality: Ethanol provides optimal solubility for the organic diamine while remaining fully miscible with the aqueous SeO₂ solution[4].

-

-

Preparation of the Electrophile: In a separate vial, dissolve 10.5 mmol of SeO₂ in 10 mL of hot distilled water.

-

Cyclocondensation: Heat the ethanol solution to a gentle reflux. Add the aqueous SeO₂ solution dropwise over 15 minutes.

-

Causality: Dropwise addition controls the exothermic reaction, preventing the formation of polymeric byproducts and ensuring high purity of the resulting heterocycle[4].

-

-

Reflux & Isolation: Reflux the mixture for 2 hours. Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol, and recrystallize from ethyl acetate to afford pure 6-chloro-2,1,3-benzoselenadiazole[5].

Self-Validation Check: The successful formation of the product is visually indicated by the transition of the reaction mixture to a deep yellow/orange hue, followed by heavy precipitation upon cooling. Purity is confirmed via TLC (Hexane:Ethyl Acetate), where the product appears as a distinct, highly UV-active spot.

Protocol 3.2: Palladium-Catalyzed Fluorophore Extension

To shift the emission into the NIR range, the 6-Cl-BSeD core is coupled with an electron-donating antenna (e.g., a fluorenyl or thienyl boronic acid) via Suzuki-Miyaura coupling[2][5].

Step-by-Step Procedure:

-

Reaction Setup: Charge a Schlenk flask with 6-chloro-2,1,3-benzoselenadiazole (1.0 equiv), the donor-boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Causality: Pd(PPh₃)₄ is an effective zero-valent palladium catalyst capable of activating the relatively strong C-Cl bond in electron-deficient heterocycles[5].

-

-

Solvent Degassing: Add a mixture of Toluene and 2M aqueous K₂CO₃ (3:1 v/v) that has been rigorously degassed via argon sparging for 30 minutes.

-

Causality: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the oxygen-sensitive Pd(0) catalyst.

-

-

Coupling: Reflux under an argon atmosphere for 12–18 hours.

-

Purification: Extract the mixture with dichloromethane, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography[4][5].

Self-Validation Check: The progression of the coupling is monitored by the disappearance of the 6-Cl-BSeD starting material on TLC. The formation of the extended D-A probe is immediately evident by a dramatic shift in fluorescence under a 365 nm UV lamp (shifting from weak blue/green to intense red/NIR).

Protocol 3.3: Live-Cell Lipid Droplet Staining & Imaging

BSeD derivatives exhibit extreme lipophilicity and a specific affinity for neutral lipids, making them superior to commercial dyes (like Nile Red) for staining intracellular lipid droplets at nanomolar concentrations[9][10].

Step-by-Step Procedure:

-

Stock Preparation: Prepare a 1 mM stock solution of the synthesized BSeD probe in anhydrous DMSO.

-

Causality: DMSO is required to solvate the highly hydrophobic D-A conjugated system prior to aqueous introduction.

-

-

Probe Dilution: Dilute the stock solution in complete cell culture medium to a final working concentration of 100–500 nM.

-

Incubation: Incubate live cells (e.g., HeLa or 3T3-L1 adipocytes) with the probe for 15–30 minutes at 37 °C.

-

Washing & Imaging: Wash the cells three times with PBS to remove unbound probe. Image using a confocal laser scanning microscope or a two-photon microscope (excitation typically 700–740 nm for 2PF)[1][2].

Self-Validation Check: Proper lipid droplet targeting is validated by the observation of distinct, high-contrast punctate fluorescent spots in the cytoplasmic region, with negligible background fluorescence in the nucleus or aqueous cytosol[3][9].

Quantitative Data Summary

The structural modification of the BSeD core drastically alters its photophysical properties. The table below summarizes the transition from the synthetic intermediate to highly functionalized biological probes.

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Primary Application |

| Unsubstituted BSeD [4] | ~338 | ~510 | ~172 | < 0.10 | Baseline Reference |

| 6-Chloro-BSeD [4] | ~348 | ~525 | ~177 | < 0.10 | Synthetic Intermediate |

| Lipophilic BSeD Probe [3][9] | 420–460 | 550–600 | ~130 | 0.40–0.85 | Lipid Droplet Staining |

| Thienyl-BSeD Extended Probe [1][2] | 450–500 | 650–714 | > 110 | 0.37–0.67 | 2PF / Deep Tissue Imaging |

References

-

Medeiros, I. R., et al. (2020). Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining. The Journal of Organic Chemistry.[Link]

-

Zheng, Z., et al. (2016). Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives. ACS Omega.[Link]

-

Hou, Q., et al. (2004). Deep-Red Electroluminescent Polymers: Synthesis and Characterization of New Low-Band-Gap Conjugated Copolymers for Light-Emitting Diodes and Photovoltaic Devices. Macromolecules.[Link]

-

Vargas-Baca, I., et al. (2016). Synthetic, structural, and computational investigations of N-alkyl benzo-2,1,3-selenadiazolium iodides and their supramolecular aggregates. Dalton Transactions.[Link]

Sources

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic, structural, and computational investigations of N -alkyl benzo-2,1,3-selenadiazolium iodides and their supramolecular aggregates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04314J [pubs.rsc.org]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. actagroup.com [actagroup.com]

- 9. Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 6-Chloro-2,1,3-benzoselenadiazole in OLED Device Fabrication

Introduction: The Role of Heterocyclic Acceptors in Advanced OLEDs

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering superior contrast, flexibility, and energy efficiency.[1][2][3] The performance of an OLED is fundamentally dictated by the molecular architecture of the organic semiconductor materials used within its multilayer structure. At the heart of many high-performance emitters are donor-acceptor (D-A) type molecules, which facilitate efficient intramolecular charge transfer, enabling the tuning of emission colors and the enhancement of quantum efficiencies.[4][5]

Within this context, 2,1,3-benzoselenadiazole (BSeD) and its derivatives have emerged as powerful electron-acceptor units.[4][6][7] Their strong electron-withdrawing nature, conferred by the selenadiazole ring, allows for the design of materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This property is critical for improving electron injection and transport, as well as for creating materials that emit in the longer wavelength regions of the visible spectrum, such as green, orange, and red.[8][9]

This application note focuses specifically on 6-chloro-2,1,3-benzoselenadiazole , a key intermediate and building block for synthesizing advanced organic semiconductors. The addition of a chlorine atom to the benzoselenadiazole core further enhances its electron-accepting character, making it a highly valuable component for researchers and material scientists aiming to push the boundaries of OLED performance. We will explore its core properties, provide detailed protocols for its integration into functional emitters and devices, and present a framework for understanding its impact on device efficiency and stability.

Core Properties and Scientific Rationale

The efficacy of 6-chloro-2,1,3-benzoselenadiazole in OLED materials stems from its unique molecular structure.

-

Strong Electron Acceptor: The selenadiazole ring is inherently electron-deficient. The addition of an electronegative chlorine atom further withdraws electron density from the benzene ring, making the entire 6-chloro-2,1,3-benzoselenadiazole moiety a potent electron acceptor. This is crucial for creating a significant energy gap between the donor and acceptor components in a D-A molecule, which governs the emission wavelength.[8][9]

-

Tunability via C-C Coupling: As an intermediate, 6-chloro-2,1,3-benzoselenadiazole is typically functionalized at its other positions (e.g., C4 and C7) through cross-coupling reactions like Suzuki or Stille couplings.[8][10] This allows for the attachment of various electron-donating groups (e.g., triphenylamine, carbazole, thiophene) to create a diverse library of D-A emitters with tailored photophysical properties.[10][11]

-

Influence on Charge Transport: Materials incorporating this unit are expected to exhibit good electron transport characteristics due to the low-lying LUMO level.[12] This can lead to more balanced charge injection and transport within the OLED, a critical factor for achieving high recombination efficiency.[12][13]

The general strategy is to use this acceptor core to build larger, conjugated molecules that can serve as the emissive dopant or host in an OLED's emissive layer (EML).

Protocols for Application

Protocol 1: Synthesis of a Representative D-A-D Emitter via Suzuki Coupling

This protocol describes a representative synthesis of a functional D-A-D type emitter using 4,7-dibromo-6-chloro-2,1,3-benzoselenadiazole as the acceptor core and a carbazole-based boronic ester as the donor. This method is analogous to established procedures for creating benzothiadiazole-based emitters.[8][10]

Objective: To synthesize a molecule suitable for use as a red or orange emissive dopant in an OLED.

Materials:

-

4,7-dibromo-6-chloro-2,1,3-benzoselenadiazole (starting material)

-

(9-hexyl-9H-carbazol-2-yl)boronic acid pinacol ester (donor material)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Triphenylphosphine (PPh₃) (ligand)

-

Potassium carbonate (K₂CO₃) (base)

-

Toluene and deionized water (solvents)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)

Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask, combine 4,7-dibromo-6-chloro-2,1,3-benzoselenadiazole (1.0 mmol), (9-hexyl-9H-carbazol-2-yl)boronic acid pinacol ester (2.2 mmol, 2.2 equivalents), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.2 mmol, 20 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add 30 mL of toluene to the flask via syringe. Prepare a solution of K₂CO₃ (4.0 mmol) in 10 mL of deionized water and add it to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Causality Note: The palladium catalyst facilitates the C-C bond formation between the bromine atoms on the benzoselenadiazole core and the boronic ester of the carbazole donor. The phosphine ligand stabilizes the palladium catalyst, and the aqueous base is essential for the transmetalation step of the catalytic cycle.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (3 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel, typically with a hexane/dichloromethane gradient, to yield the final D-A-D emitter as a colored solid.

-

Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it is suitable for device fabrication, as impurities can act as charge traps and luminescence quenchers.

-

Protocol 2: Fabrication of a Solution-Processed Multilayer OLED

This protocol outlines the fabrication of a standard multilayer OLED device using a spin-coating process, which is common for polymer-based or small-molecule solution-processable materials.[14] The emitter synthesized in Protocol 1 would be used as a dopant in the emissive layer.

Device Architecture: ITO / HIL / HTL / EML (Host:Dopant) / ETL / LiF / Al

Materials & Equipment:

-

Patterned Indium Tin Oxide (ITO) glass substrates

-

Hole Injection Layer (HIL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)[15]

-

Hole Transport Layer (HTL) material: Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB)

-

Host material for EML: Poly(N-vinylcarbazole) (PVK) or similar host

-

Dopant: Benzoseneladiazole-based emitter from Protocol 1

-

Electron Transport Layer (ETL) material: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) (for solution-processed version, a suitable soluble material would be chosen)

-

Lithium Fluoride (LiF) and Aluminum (Al) for cathode

-

Spin coater, thermal evaporator, glovebox with inert atmosphere

Procedure:

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes immediately before use.

-

Causality Note: This rigorous cleaning removes organic and particulate contamination. The UV-ozone treatment increases the work function of the ITO and improves the adhesion of the subsequent organic layer, facilitating efficient hole injection.[3]

-

-

Hole Injection Layer (HIL) Deposition:

-

Inside a glovebox, spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate (e.g., at 4000 rpm for 60 seconds).

-

Anneal the substrate on a hotplate at 120°C for 15 minutes to remove residual water. This creates a thin film of ~30-40 nm.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of TFB in a suitable organic solvent (e.g., chlorobenzene, 10 mg/mL).

-

Spin-coat the TFB solution on top of the PEDOT:PSS layer to form a film of ~20-30 nm. Anneal at 100°C for 10 minutes.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the host material (e.g., PVK) with a specific weight percentage of the benzoselenadiazole-based dopant (e.g., 1-10 wt%) in a solvent like chloroform or dichlorobenzene.

-

Spin-coat this blend onto the HTL to form a film of ~40-50 nm. Anneal as required by the materials.

-

Causality Note: The host material facilitates charge transport, while the dopant is where the electron-hole recombination and light emission occur. The doping concentration is critical; too low results in poor energy transfer, while too high can cause aggregation-induced quenching of the emission.[14]

-

-

Electron Transport Layer (ETL) & Cathode Deposition:

-

Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

-

Deposit the ETL material (e.g., TPBi, ~30 nm).

-

Sequentially deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm).

-

Causality Note: The ETL facilitates electron transport from the cathode to the EML and can also serve to confine holes within the EML.[12] The LiF layer acts as an electron injection layer, lowering the injection barrier from the aluminum cathode.[12]

-

-

Encapsulation:

-

Immediately encapsulate the finished device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from atmospheric oxygen and moisture.

-

Expected Performance and Data

While specific data for 6-chloro-2,1,3-benzoselenadiazole derivatives are proprietary or embedded in broader polymer studies, performance can be extrapolated from devices using similar benzoselenadiazole and benzothiadiazole acceptor units. These materials are instrumental in creating efficient red, orange, and green OLEDs.

| Emitter Type (Acceptor Core) | Host/Device Structure | Max EQE (%) | Luminous Eff. (cd/A) | Emission Peak / Color | CIE (x, y) | Reference |

| Polyfluorene with BSeD side-chain | Single-Layer Polymer | - | 2.91 | 620 nm / Red | (0.62, 0.36) | [14] |

| BTD-based D-A-D Molecule | Solution-processed, Doped | 8.1 | - | Green | - | [5] |

| Carbazole-BTDZ Copolymer | Polymer Device | ~0.5 | - | Orange-Red | - | [16] |

| Phenanthroimidazole-based (D-A) | Non-doped | 3.42 | - | Green | - | [17] |

| Selenium-based Iridium Complex | Phosphorescent OLED | - | - | 690 nm / Deep Red | (0.69, 0.31) | [18] |

Table 1: Representative performance of OLEDs incorporating benzoselenadiazole (BSeD), benzothiadiazole (BTD), or other selenium-containing emitters. The inclusion of the 6-chloro-BSeD core is expected to yield performance within these ranges, particularly for red and orange-red emission.

Conclusion

6-chloro-2,1,3-benzoselenadiazole is a highly promising building block for the synthesis of next-generation OLED materials. Its strong electron-accepting nature, enhanced by the chloro-substituent, enables the design of D-A emitters with precisely tuned energy levels and emission colors. The protocols provided herein offer a practical framework for synthesizing a representative emitter and fabricating a solution-processed OLED device. By leveraging the unique properties of this heterocyclic core, researchers can develop highly efficient and color-pure OLEDs for advanced display and solid-state lighting applications.

References

-

He, F., et al. (2011). Red electroluminescent polyfluorenes containing highly efficient 2,1,3-benzoselenadiazole- and 2,1,3-naphthothiadiazole-based red dopants in the side chain. Journal of Materials Chemistry. Available at: [Link]

-

NextSDS. (n.d.). 6-CHLORO-2,1,3-BENZOSELENADIAZOLE — Chemical Substance Information. Available at: [Link]

-

Pota, M., et al. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 6343-86-8 | Product Name : 6-Chloro-2,1,3-benzoselenadiazole. Available at: [Link]

-

Wang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. Available at: [Link]

-

de Oliveira, K. T., & Cury, L. A. (2018). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. Available at: [Link]

-

Tu, G., et al. (2002). Novel Electroluminescent Polymers Derived from Carbazole and Benzothiadiazole. Macromolecules, ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). CID 139264792 | C12H8N4Se2. PubChem. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Available at: [Link]

-

Neto, B. A. D., et al. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed. Available at: [Link]

-

Rajamäki, S. H. M. (n.d.). Synthesis of Heterocycles for OLED Applications. IRIS. Available at: [Link]

-

ResearchGate. (n.d.). A theoretical investigation of benzothiadiazole derivatives for high efficiency OLEDs. Available at: [Link]

-

Al-Attar, H. A., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PMC. Available at: [Link]

-

ResearchGate. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2,1,3-Benzoselenadiazole: A Key Synthesis Intermediate for Advanced Materials. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Benzothiadiazole, 6-chloro-. PubChem. Available at: [Link]

-

ChemBK. (n.d.). 6-chloro-2,1,3-benzothiadiazole. Available at: [Link]

-

Ghedini, E., et al. (2024). Near‐Infrared Electroluminescent Conjugated Copolymer: Triphenyalmine‐Functionalized Benzothiadiazole‐Thiophene System for Circularly Polarized OLEDs. PMC, NIH. Available at: [Link]

-

Singh, R., et al. (2020). High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs. Journal of Materials Chemistry C. Available at: [Link]

-

Liu, B., et al. (2019). Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance. Frontiers. Available at: [Link]

-

Ingleson, M. J., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PMC. Available at: [Link]

-

Zhou, Y., et al. (2024). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. PMC. Available at: [Link]

-

Lee, S., et al. (2015). Elucidating the Crucial Role of Hole Injection Layer in Degradation of Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Available at: [Link]

-

PR Newswire. (2023). Pusan National University Researchers Develop Novel Stackable Hole Injection Layer Material for Solution-processed OLEDs. Available at: [Link]

-

CityUHK Scholars. (n.d.). High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization. Available at: [Link]

-

Grigalevicius, S., et al. (2019). Synthesis and Performance in OLEDs of Selenium-Containing Phosphorescent Emitters with Red Emission Color Deeper Than the Corresponding NTSC Standard. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). High performing D-π-A-π-D Benzothiadiazole based hybrid local and charge transfer emitters in solution-processed OLEDs. Available at: [Link]

-

Chen, W-C., et al. (n.d.). Soluble Electrochromic Polymers Incorporating Benzoselenadiazole and Electron Donor Units (Carbazole or Fluorene). NIH. Available at: [Link]

Sources

- 1. iris.uniss.it [iris.uniss.it]

- 2. ossila.com [ossila.com]

- 3. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 9. (PDF) 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules [academia.edu]

- 10. nbinno.com [nbinno.com]

- 11. Near‐Infrared Electroluminescent Conjugated Copolymer: Triphenyalmine‐Functionalized Benzothiadiazole‐Thiophene System for Circularly Polarized OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Red electroluminescent polyfluorenes containing highly efficient 2,1,3-benzoselenadiazole- and 2,1,3-naphthothiadiazole-based red dopants in the side chain - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Pusan National University Researchers Develop Novel Stackable Hole Injection Layer Material for Solution-processed OLEDs [prnewswire.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance [frontiersin.org]

- 18. Synthesis and Performance in OLEDs of Selenium-Containing Phosphorescent Emitters with Red Emission Color Deeper Than the Corresponding NTSC Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Polymerization Techniques for 6-Chloro-2,1,3-benzoselenadiazole Based Copolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-2,1,3-benzoselenadiazole in Advanced Polymer Design

The 2,1,3-benzoselenadiazole (BSeD) heterocycle is a cornerstone building block in the field of organic electronics.[1] Its strong electron-accepting nature makes it an ideal component for creating donor-acceptor (D-A) conjugated copolymers with tailored optoelectronic properties. These materials are at the forefront of innovations in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and bio-imaging.[1][2]

The introduction of a chlorine atom at the 6-position of the BSeD unit serves a dual purpose. Firstly, as a halogen, it enhances the electron-withdrawing character of the BSeD core, which can be used to lower the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level and tune the optical bandgap.[3] Secondly, the C-Cl bond, while challenging for polymerization, offers a potential site for post-polymerization functionalization, allowing for further refinement of material properties.

This guide provides an in-depth analysis of the primary palladium-catalyzed cross-coupling techniques used to synthesize 6-Chloro-2,1,3-benzoselenadiazole based copolymers. We will delve into the mechanistic rationale behind procedural choices and furnish detailed, field-tested protocols for both Suzuki-Miyaura and Stille polycondensation reactions.

Monomer Synthesis Considerations

The successful synthesis of the target copolymers begins with a high-purity, appropriately functionalized monomer. For step-growth polymerization, a di-halogenated monomer is required. The typical synthetic route involves the bromination of the 6-Chloro-BSeD precursor to yield 4,7-dibromo-6-chloro-2,1,3-benzoselenadiazole. This provides two reactive sites (C-Br bonds) for cross-coupling, which are significantly more reactive than the C-Cl bond, ensuring polymerization proceeds at the desired positions.

Caption: Synthesis of the key acceptor monomer.

Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[4] Its advantages include mild reaction conditions, commercial availability of boronic acid/ester reagents, and the generation of non-toxic inorganic byproducts.[5] In the context of polymerization, it involves the reaction between a dihalo-monomer and a di-boronic acid or ester comonomer.

Mechanistic Overview & Expert Insights

The catalytic cycle is central to understanding and troubleshooting the polymerization. The choice of catalyst, ligand, base, and solvent are critical, especially when dealing with the relatively inert C-Cl bond present on the BSeD core.

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling polymerization.

-

Catalyst & Ligand Selection: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for C-Br bonds, the C-Cl bond on the BSeD monomer remains unreactive under these conditions.[4][6] This selectivity is advantageous. For reactions involving less reactive aryl chlorides, more electron-rich and sterically bulky phosphine ligands (e.g., those based on ferrocene or biphenyl) are often required to promote the oxidative addition step.[7]

-

Base and Solvent System: A biphasic solvent system, such as Toluene/Water, is commonly employed.[6] The base (e.g., K₂CO₃, K₃PO₄) is dissolved in the aqueous phase and activates the boronic ester for transmetalation. The addition of a phase-transfer catalyst like Aliquat 336 can significantly accelerate the reaction by facilitating the transport of the base/boronate complex into the organic phase where the catalyst resides.[6]

-

Stoichiometry and End-Capping: Precise 1:1 stoichiometry between the dihalo- and di-boronic ester monomers is crucial for achieving high molecular weight. After a desired reaction time, the polymerization is "end-capped" by adding a monofunctional reagent (e.g., phenylboronic acid or bromobenzene) to quench the reactive chain ends, enhancing the polymer's stability.[6]

Protocol: Suzuki Polymerization of P(6-Cl-BSeD-alt-F8)

This protocol describes the synthesis of an alternating copolymer of 4,7-dibromo-6-chloro-2,1,3-benzoselenadiazole and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.

Materials:

-

4,7-dibromo-6-chloro-2,1,3-benzoselenadiazole (M1)

-

9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (M2)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium Carbonate (K₂CO₃)

-

Aliquat 336

-

Phenylboronic acid (for end-capping)

-

Toluene (anhydrous)

-

Deionized Water

Procedure:

-

Reactor Setup: In a glovebox, add equimolar amounts (e.g., 0.5 mmol) of M1 and M2 to a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a condenser. Add the catalyst, Pd(PPh₃)₄ (1-2 mol% relative to the monomer).

-

Solvent and Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of Argon, add anhydrous toluene (e.g., 20 mL). Prepare a separate solution of K₂CO₃ (e.g., 4-5 equivalents per monomer) in deionized water (e.g., 10 mL) and sparge with Argon for 30 minutes to deoxygenate. Add a few drops of Aliquat 336 to the aqueous solution.

-

Polymerization: Add the deoxygenated aqueous base solution to the reaction flask. Heat the mixture to 90-95 °C with vigorous stirring to ensure good mixing between the phases. The reaction mixture will typically become viscous as the polymer forms.

-

Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight. A typical reaction time is 24-48 hours.

-

End-Capping: After the desired molecular weight is achieved, add a small amount of phenylboronic acid (to react with any remaining C-Br ends) and stir for another 2-4 hours. Then, add a small amount of bromobenzene (to react with any remaining boronic ester ends) and continue stirring for an additional 2-4 hours.

-

Purification: Cool the reaction to room temperature. Dilute with toluene or chloroform and pour the solution into a large volume of vigorously stirring methanol to precipitate the polymer.

-

Soxhlet Extraction: Collect the crude polymer by filtration. To remove catalyst residues and oligomeric impurities, perform a sequential Soxhlet extraction with acetone, hexane, and finally chloroform or chlorobenzene to collect the pure polymer fraction.

-

Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol. Collect the final product by filtration and dry under vacuum at 40-50 °C overnight.

Stille Polycondensation

Stille coupling is another powerful palladium-catalyzed reaction for synthesizing conjugated polymers. It involves the reaction of a dihalo-monomer with a di-organotin comonomer.[8] This method is renowned for its tolerance to a wide variety of functional groups and generally proceeds under mild, neutral conditions.[8]

Mechanistic Overview & Expert Insights

The catalytic cycle is similar to Suzuki, but transmetalation involves an organotin reagent instead of a boronic ester.

Caption: The catalytic cycle for Stille cross-coupling polymerization.

-

Key Advantage: The primary advantage of Stille polymerization is that it does not require a base, making it suitable for monomers with base-sensitive functional groups. The reaction conditions are often milder and the reactions can be faster.[8]

-

Major Drawback - Toxicity: The significant disadvantage is the toxicity of organotin compounds and the difficulty in completely removing tin residues from the final polymer. These residues can quench luminescence and negatively impact device performance and longevity.

-